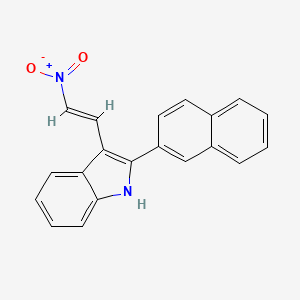
2-(4-甲基苯氧基)烟酸
描述
2-(4-Methylphenoxy)nicotinic acid is an organic compound with the chemical formula C13H11NO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-methylphenoxy group
科学研究应用
2-(4-Methylphenoxy)nicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and metabolic disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
Target of Action
2-(4-Methylphenoxy)nicotinic acid, structurally related to niacin (also known as vitamin B3 or nicotinic acid), is likely to interact with similar targets in the body . Niacin acts as a precursor to nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . These coenzymes are vital for redox metabolism and the functioning of NAD-dependent pathways .
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical reactions. As a precursor to nicotinamide coenzymes, it participates in redox reactions, acting as an electron donor or acceptor . This interaction influences the intracellular pool of niacin, which is essential for various metabolic processes .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the metabolism of niacin, contributing to the formation of nicotinamide coenzymes .
Pharmacokinetics
Studies on related compounds like niacin suggest that its absorption, distribution, metabolism, and excretion (adme) properties could be similar . For instance, niacin shows dose-dependent pharmacokinetics, with plasma concentrations increasing markedly with dose
Result of Action
The molecular and cellular effects of the compound’s action are largely determined by its role as a precursor to nicotinamide coenzymes. These coenzymes participate in various metabolic processes, influencing cellular function and energy production . The exact effects of 2-(4-Methylphenoxy)nicotinic acid on cellular function require further investigation.
Action Environment
The action, efficacy, and stability of 2-(4-Methylphenoxy)nicotinic acid can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect its stability and activity
生化分析
Biochemical Properties
It is known that nicotinic acid, a component of this compound, plays a crucial role in various biochemical reactions . It serves as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are involved in numerous metabolic reactions .
Cellular Effects
Nicotinic acid, a component of this compound, is known to have significant effects on various types of cells and cellular processes . It is a potent lipid-modifying agent that can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nicotinic acid, a component of this compound, exerts its effects at the molecular level through various mechanisms . It is involved in the synthesis and salvage of NAD+, a crucial coenzyme in cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that nicotinic acid, a component of this compound, has been used in various laboratory studies to investigate its effects on lipid metabolism .
Dosage Effects in Animal Models
Nicotinic acid, a component of this compound, has been studied in animal models for its lipid-modifying effects .
Metabolic Pathways
Nicotinic acid, a component of this compound, is involved in various metabolic pathways, including the synthesis and salvage of NAD+ .
Transport and Distribution
It is known that nicotinic acid, a component of this compound, cannot be transported into human cells, and therefore must be synthesized either de novo or through the pathway involving the amino acid tryptophan .
Subcellular Localization
The salvage pathways for NAD+ synthesis, which involve nicotinic acid, a component of this compound, take place in both the nucleus and the mitochondria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)nicotinic acid typically involves the reaction of 2-chloronicotinic acid with p-cresol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-(4-Methylphenoxy)nicotinic acid can be achieved through similar synthetic routes, with optimizations for large-scale operations. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(4-Methylphenoxy)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted nicotinic acid derivatives .
相似化合物的比较
Similar Compounds
Nicotinic Acid:
Nicotinamide: An amide derivative of nicotinic acid, known for its role in cellular metabolism and as a dietary supplement.
2-Chloronicotinic Acid: A precursor used in the synthesis of 2-(4-Methylphenoxy)nicotinic acid.
Uniqueness
2-(4-Methylphenoxy)nicotinic acid is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and specificity for certain biological targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-(4-methylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-4-6-10(7-5-9)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZLPVGPJCYPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384212 | |
| Record name | 2-(4-methylphenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54629-15-1 | |
| Record name | 2-(4-methylphenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate](/img/structure/B1622269.png)



![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone](/img/structure/B1622276.png)









